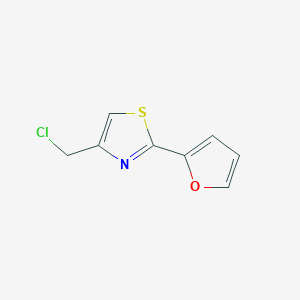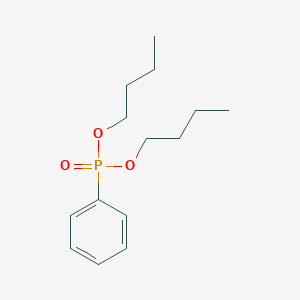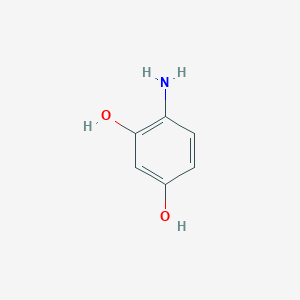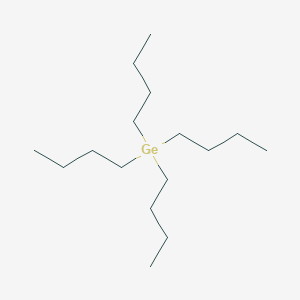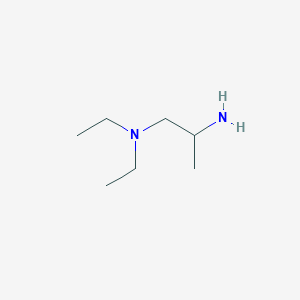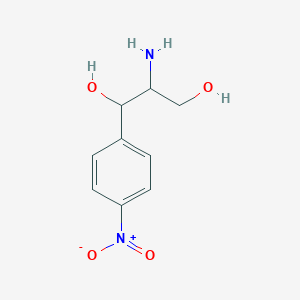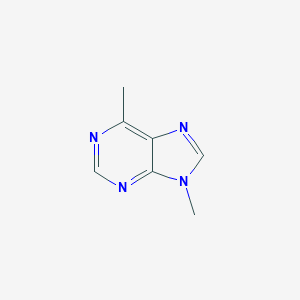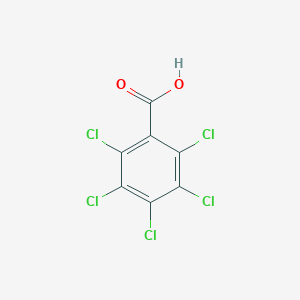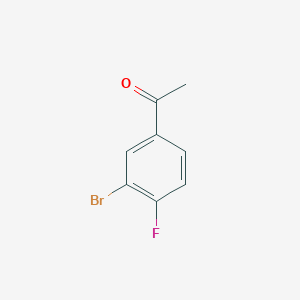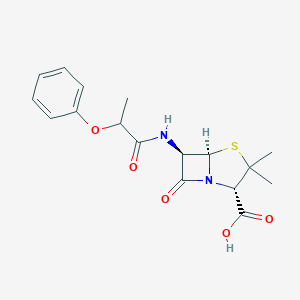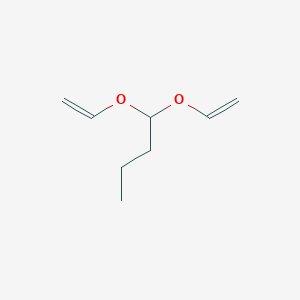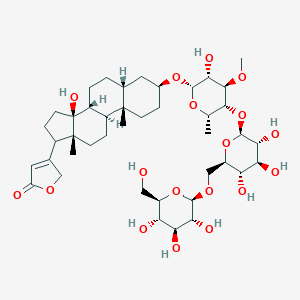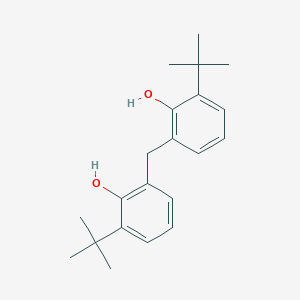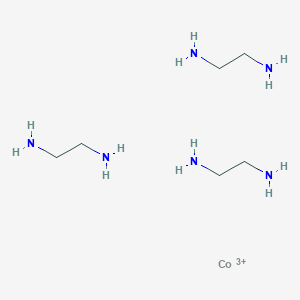
Tris(ethylenediamine)cobalt(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)cobalt(III) is a coordination complex of cobalt(III) with three ethylenediamine ligands. This complex is widely used in scientific research due to its unique properties, including its ability to bind to DNA and its redox activity. In
Aplicaciones Científicas De Investigación
Tris(ethylenediamine)cobalt(III) has a wide range of scientific research applications, including DNA binding studies, redox reactions, and electrochemical studies. It has been used in DNA cleavage studies, where it binds to DNA and cleaves the phosphodiester backbone in the presence of hydrogen peroxide. It has also been used in redox reactions, where it can be reduced to cobalt(II) and oxidized back to cobalt(III) in a reversible manner. Tris(ethylenediamine)cobalt(III) has also been used in electrochemical studies, where it can be used as a mediator in electrochemical reactions.
Mecanismo De Acción
The mechanism of action of tris(ethylenediamine)cobalt(III) is complex and depends on the specific application. In DNA cleavage studies, tris(ethylenediamine)cobalt(III) binds to DNA and cleaves the phosphodiester backbone in the presence of hydrogen peroxide. The exact mechanism of this reaction is still under investigation. In redox reactions, tris(ethylenediamine)cobalt(III) can be reduced to cobalt(II) and oxidized back to cobalt(III) in a reversible manner, allowing it to act as a redox mediator. In electrochemical studies, tris(ethylenediamine)cobalt(III) can be used as a mediator in electrochemical reactions, facilitating the transfer of electrons between the electrode and the analyte.
Efectos Bioquímicos Y Fisiológicos
Tris(ethylenediamine)cobalt(III) has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells in vitro, possibly through its ability to bind to DNA and induce DNA damage. However, the physiological effects of tris(ethylenediamine)cobalt(III) in vivo are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(ethylenediamine)cobalt(III) has several advantages for lab experiments, including its ability to bind to DNA and its redox activity. It is also relatively easy to synthesize and purify. However, tris(ethylenediamine)cobalt(III) has several limitations, including its potential toxicity and the need for careful handling due to its redox activity.
Direcciones Futuras
There are several future directions for research on tris(ethylenediamine)cobalt(III). One area of research is the development of new DNA cleavage agents based on tris(ethylenediamine)cobalt(III) that are more selective and less toxic. Another area of research is the use of tris(ethylenediamine)cobalt(III) as a redox mediator in electrochemical sensors and biosensors. Finally, the physiological effects of tris(ethylenediamine)cobalt(III) in vivo need to be further investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
Tris(ethylenediamine)cobalt(III) can be synthesized by reacting cobalt(II) chloride with ethylenediamine in the presence of a strong base, such as sodium hydroxide. The resulting cobalt(II) ethylenediamine complex is then oxidized with a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form tris(ethylenediamine)cobalt(III).
Propiedades
Número CAS |
14878-41-2 |
|---|---|
Nombre del producto |
Tris(ethylenediamine)cobalt(III) |
Fórmula molecular |
C6H24CoN6+3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
cobalt(3+);ethane-1,2-diamine |
InChI |
InChI=1S/3C2H8N2.Co/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
Clave InChI |
JHBWUDJPQWKJHP-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.[Co+3] |
Otros números CAS |
14878-41-2 |
Números CAS relacionados |
13408-73-6 (trichloride) |
Sinónimos |
Co(en)3 cobalt(III) tris(ethylenediamine) tris(ethylenediamine)cobalt(III) tris(ethylenediamine)cobalt(III) triiodide tris(ethylenediamine)cobalt(III), hydrate, tribromide tris(ethylenediamine)cobalt(III), trichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



